molecular formula C10H9NO2S3 B1607543 5-(Phenylthio)thiophene-2-sulfonamide CAS No. 63031-79-8

5-(Phenylthio)thiophene-2-sulfonamide

Cat. No. B1607543
CAS RN: 63031-79-8
M. Wt: 271.4 g/mol
InChI Key: BVPMOQRPWXKBNY-UHFFFAOYSA-N
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Description

5-(Phenylthio)thiophene-2-sulfonamide is a compound with the molecular formula C10H9NO2S3 . It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur .


Synthesis Analysis

5-(Phenylthio)thiophene-2-sulfonamide can be synthesized from 5-Bromothiophene-2-sulfonamide. The synthesis process involves reacting 5-bromothiophene-2-sulfonyl fluoride with ammonium hydroxide in 2-methyltetrahydrofuran .


Molecular Structure Analysis

The molecular weight of 5-(Phenylthio)thiophene-2-sulfonamide is approximately 271.379 Da .


Chemical Reactions Analysis

5-Bromothiophene-2-sulfonamide, a precursor to 5-(Phenylthio)thiophene-2-sulfonamide, can be used to synthesize a variety of 5-arylthiophene-2-sulfonamides .

Scientific Research Applications

Cerebrovasodilatation and Anticonvulsant Activities

5-(Phenylthio)thiophene-2-sulfonamide derivatives have shown significant potential in cerebrovasodilatation, which is the dilation of the blood vessels in the brain. This effect can be particularly useful in conditions where increased cerebral blood flow is desired. Moreover, certain derivatives, like 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, demonstrated notable anticonvulsant activities, suggesting potential applications in the treatment of epilepsy and related disorders (Barnish et al., 1981).

Urease Inhibition and Antibacterial Properties

Studies have shown that derivatives of 5-(Phenylthio)thiophene-2-sulfonamide, such as 5-Phenylthiophene-2-sulfonamide, exhibit significant urease inhibition activity. This property is particularly relevant in the development of treatments for diseases caused by urease-producing bacteria. Furthermore, these compounds have shown promising antibacterial activities, which broadens their potential therapeutic applications (Noreen et al., 2017).

Solubilization in Micellar Media

Research into the solubilization of thiophene derivatives in micellar solutions of surfactants like Sodium dodecyl sulphate (SDS) has been conducted. Understanding the solubilization process and the interaction of these compounds with micellar media can have implications in their formulation for pharmaceutical applications (Saeed et al., 2017).

Inhibition of Carbonic Anhydrase Isoenzymes

Thiophene-based sulfonamides have been evaluated for their inhibitory effects on carbonic anhydrase isoenzymes. Their potent inhibition at very small concentrations suggests potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Alım et al., 2020).

Synthesis and Cytotoxicity in Cancer Cell Lines

Certain derivatives of thiophene-2-sulfonamide have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. This research indicates the potential of these compounds in the development of new cancer therapeutics (Arsenyan et al., 2016).

Structural Studies and Molecular Modelling

Studies focusing on the structure and molecular modeling of thiophene sulfonamide derivatives provide valuable insights into their molecular interactions, stability, and potential pharmacological properties. Such studies are crucial for the rational design of new drugs based on these compounds (Mubarik et al., 2021)

Mechanism of Action

Thiophene-based sulfonamides, such as 5-(Phenylthio)thiophene-2-sulfonamide, have been found to inhibit carbonic anhydrase I and II isoenzymes isolated from human erythrocytes .

Safety and Hazards

Specific safety and hazard information for 5-(Phenylthio)thiophene-2-sulfonamide is not available in the sources retrieved .

properties

IUPAC Name

5-phenylsulfanylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S3/c11-16(12,13)10-7-6-9(15-10)14-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPMOQRPWXKBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(S2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381148
Record name 5-(Phenylthio)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Phenylthio)thiophene-2-sulfonamide

CAS RN

63031-79-8
Record name 5-(Phenylthio)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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